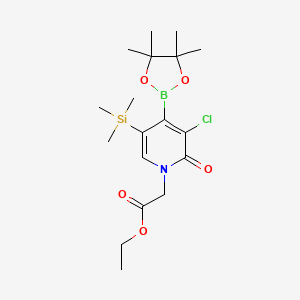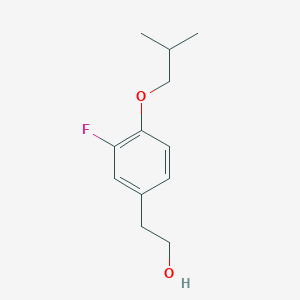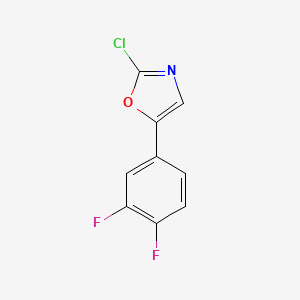
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with a fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (3R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable base.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Azides, thiols.
Applications De Recherche Scientifique
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission or enzymatic activity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
(3S)-1-(2-fluoroethyl)pyrrolidin-3-amine: The enantiomer of the compound with different stereochemistry.
1-(2-fluoroethyl)pyrrolidin-3-amine: The non-chiral version of the compound.
1-(2-chloroethyl)pyrrolidin-3-amine: A similar compound with a chloroethyl group instead of a fluoroethyl group.
Uniqueness: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds.
Propriétés
Formule moléculaire |
C6H13FN2 |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m1/s1 |
Clé InChI |
OQCMDZGGANYOGK-ZCFIWIBFSA-N |
SMILES isomérique |
C1CN(C[C@@H]1N)CCF |
SMILES canonique |
C1CN(CC1N)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)
![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)





![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)

